

# Crystal Structure Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide

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## Compound of Interest

Compound Name: 4,7-Dimethoxy-1,10-phenanthroline

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This technical guide provides an in-depth analysis of the crystal structure of a derivative of **4,7-Dimethoxy-1,10-phenanthroline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the crystal structure of the free ligand is not publicly available, this document details the crystallographic analysis of Dichlorido(**4,7-dimethoxy-1,10-phenanthroline**- $\kappa^2\text{N},\text{N}'$ )zinc(II), providing valuable insights into the molecule's coordination behavior and supramolecular interactions.

## Introduction to 4,7-Dimethoxy-1,10-phenanthroline

**4,7-Dimethoxy-1,10-phenanthroline** is a bidentate chelating ligand known for its ability to form stable complexes with various transition metals. These metal complexes have garnered considerable attention for their potential applications in catalysis and as therapeutic agents.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Notably, complexes incorporating this ligand have shown promise as antitumor agents, with some demonstrating efficacy against human ovarian adenocarcinoma and human colorectal carcinoma cell lines.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> The methoxy groups at the 4 and 7 positions influence the electronic properties and solubility of the ligand and its metal complexes.

## Crystal Structure Analysis of Dichlorido(4,7-dimethoxy-1,10-phenanthroline- $\kappa^2\text{N},\text{N}'$ )zinc(II)

The crystal structure of the title zinc complex,  $[\text{ZnCl}_2(\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2)]$ , reveals a distorted tetrahedral coordination environment around the central zinc(II) atom. The zinc ion is coordinated by the two nitrogen atoms of the bidentate **4,7-dimethoxy-1,10-phenanthroline** ligand and two chloride ligands.<sup>[1][3]</sup> The complex crystallizes in the monoclinic space group C2/c.<sup>[2]</sup>

## Crystallographic Data

The fundamental crystallographic data for the zinc complex are summarized in the table below.

Parameter	Value
Chemical Formula	$[\text{ZnCl}_2(\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2)]$
Molecular Weight	376.53 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.7877 (6)
b (Å)	9.9287 (4)
c (Å)	9.5230 (3)
$\beta$ (°)	95.233 (4)
Volume (Å <sup>3</sup> )	1392.36 (9)
Z	4
Temperature (K)	100
Radiation Type	Cu K $\alpha$
CCDC Number	2324427

## Selected Bond Lengths and Angles

The coordination geometry of the zinc atom is distorted from a perfect tetrahedron, as indicated by the bond angles.<sup>[3]</sup>

Bond	Length (Å)	Angle	Degree (°)
Zn1—Cl1	2.2186 (5)	Cl1—Zn1—Cl1i	120.75 (3)
Zn1—N1	2.0744 (18)	N1i—Zn1—Cl1	107.88 (4)
N1—Zn1—Cl1i	107.88 (4)		
N1—Zn1—Cl1	116.53 (4)		
N1i—Zn1—Cl1i	116.53 (4)		
N1i—Zn1—N1	80.66 (9)		

Symmetry code: (i) -x+1, y, -z+1/2

## Supramolecular Interactions

The crystal packing of the complex is stabilized by weak  $\pi$ – $\pi$  stacking interactions between adjacent **4,7-dimethoxy-1,10-phenanthroline** rings. These interactions result in the alignment of the complexes in layers, with centroid-to-centroid distances of 3.5969 (11) Å and 3.7738 (11) Å.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

### Synthesis of Dichlorido(4,7-dimethoxy-1,10-phenanthroline- $\kappa^2$ N,N')zinc(II)

The synthesis of the title complex is achieved through the reaction of **4,7-dimethoxy-1,10-phenanthroline** with zinc(II) chloride in acetonitrile.[\[1\]](#)[\[2\]](#)[\[3\]](#)

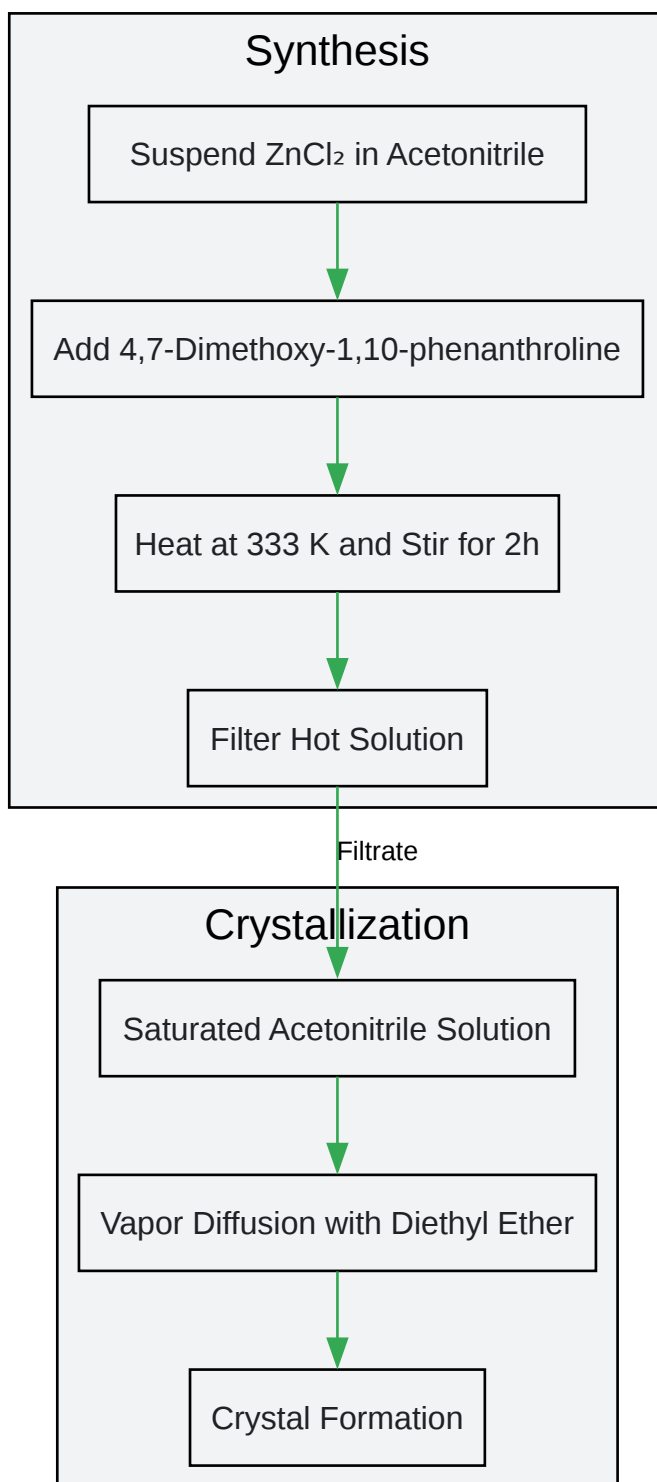
Materials:

- **4,7-Dimethoxy-1,10-phenanthroline** (0.176 g, 0.733 mmol)
- Zinc(II) chloride (0.100 g, 0.733 mmol)
- Acetonitrile (40.0 mL)
- Diethyl ether

Procedure:

- A suspension of zinc(II) chloride in acetonitrile is prepared.
- **4,7-Dimethoxy-1,10-phenanthroline** is added to the suspension.
- The resulting solution is heated to 333 K and stirred for 2 hours.
- The hot solution is filtered to remove any insoluble impurities.
- Crystals suitable for X-ray diffraction are grown by vapor diffusion of diethyl ether into the saturated acetonitrile solution of the complex.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Synthesis Workflow



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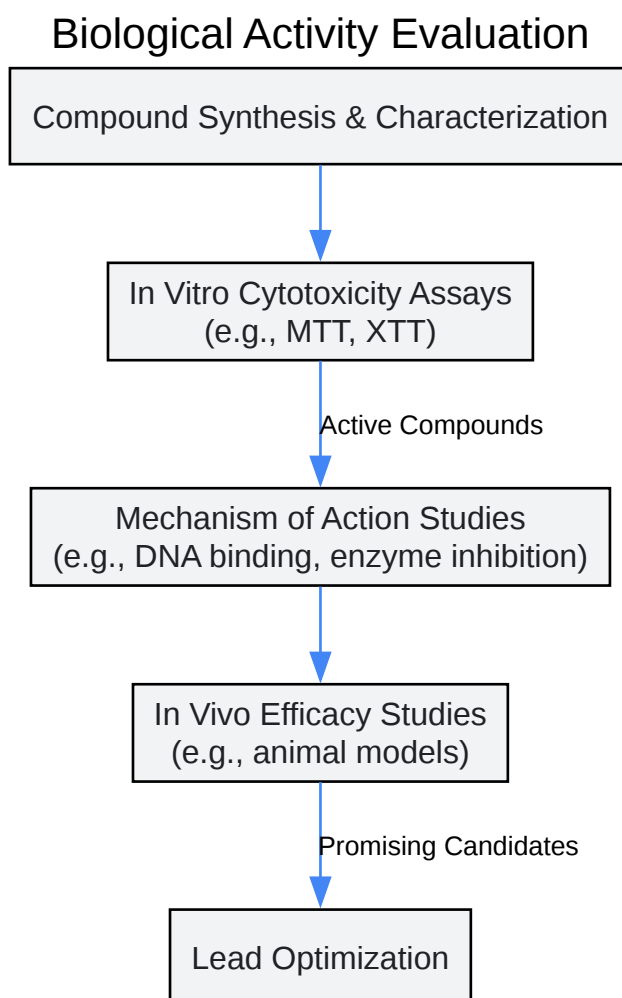
*Synthesis and Crystallization Workflow*

## X-ray Diffraction Analysis

A single crystal of suitable size and quality is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

## Biological Activity and Potential Applications

Derivatives of 1,10-phenanthroline are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.[5][6][7] The mechanism of action for their antitumor activity is often attributed to their ability to chelate metal ions that are crucial for cellular processes or to intercalate into DNA, leading to apoptosis. The workflow for evaluating the biological potential of such compounds typically involves a series of in vitro and in vivo studies.



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## Conclusion

The crystal structure of Dichlorido(**4,7-dimethoxy-1,10-phenanthroline- $\kappa^2$ N,N'**)zinc(II) provides critical structural information for a key derivative of **4,7-dimethoxy-1,10-phenanthroline**. The distorted tetrahedral geometry and the presence of  $\pi$ - $\pi$  stacking interactions are important features that can influence the material properties and biological activity of this class of compounds. The detailed experimental protocols and logical workflows presented herein serve as a valuable resource for researchers engaged in the design and development of novel metal-based therapeutics and functional materials. Further studies to obtain the crystal structure of the free ligand are warranted to provide a more complete understanding of its conformational preferences.

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- To cite this document: BenchChem. [Crystal Structure Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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